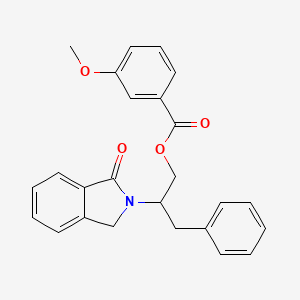
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 3-methoxybenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 3-methoxybenzenecarboxylate is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 3-methoxybenzenecarboxylate is a synthetic derivative of isoindole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H23NO4, with a molecular weight of approximately 365.43 g/mol . The structure features an isoindole moiety linked to a phenylpropyl group and a methoxybenzenecarboxylate group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.43 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
A notable study demonstrated that derivatives of isoindole could inhibit the growth of breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models. For example, in a model of lipopolysaccharide (LPS)-induced inflammation, treatment with isoindole derivatives led to decreased levels of TNF-alpha and IL-6 .
Neuroprotective Effects
Emerging evidence suggests that isoindole derivatives may offer neuroprotective benefits. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease. The neuroprotective effect is believed to be mediated through antioxidant mechanisms and inhibition of neuroinflammatory responses .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with This compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.
Case Study 2: Anti-inflammatory Response
A study assessing the anti-inflammatory effects of the compound used an LPS-induced mouse model. Mice treated with the compound showed a significant reduction in paw edema compared to untreated controls, indicating its potential for treating inflammatory diseases.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation: By interfering with cell cycle progression.
- Induction of Apoptosis: Through activation of caspases and modulation of Bcl-2 family proteins.
- Reduction of Inflammatory Mediators: By inhibiting NF-kB signaling pathways.
特性
IUPAC Name |
[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-29-22-12-7-11-19(15-22)25(28)30-17-21(14-18-8-3-2-4-9-18)26-16-20-10-5-6-13-23(20)24(26)27/h2-13,15,21H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHYSJJBSVUNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(CC2=CC=CC=C2)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














